molecular formula C14H21BrClNO B1374535 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-51-8

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1374535
M. Wt: 334.68 g/mol
InChI Key: AWLCQAXBRQSMQJ-UHFFFAOYSA-N
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Description

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride, also known as LICO-610, is a chemical compound1. Its molecular formula is C14H21BrClNO and it has a molecular weight of 334.68 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride from the search results.



Molecular Structure Analysis

The molecular structure of 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride is defined by its molecular formula, C14H21BrClNO1. However, the specific structural details or a diagram of the molecule were not found in the search results.



Chemical Reactions Analysis

I’m sorry, but the search results did not provide specific information on the chemical reactions involving 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride, such as its melting point, boiling point, solubility, and stability, were not found in the search results.


Scientific Research Applications

Pyrrolidines as Heterocyclic Organic Compounds

Pyrrolidines are significant in the field of heterocyclic organic chemistry, demonstrating various biological effects and applications in medicine and industry, such as dyes and agrochemical substances. Their synthesis, including similar compounds to 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride, has been explored through [3+2] cycloaddition, highlighting their potential in modern science. This synthesis process is notable for its mild conditions and potential applicability to analogous reactions involving different 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Use in Synthesis of Natural Alkaloids

The application of pyrrolidine derivatives in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B is notable. This involves functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, a process that demonstrates the versatility of pyrrolidine derivatives in complex organic syntheses (Baeza et al., 2010).

Derivatives with Antimicrobial and Antifungal Properties

Pyrrolidine derivatives have been synthesized with significant biological relevance, particularly in antimicrobial and antifungal applications. For instance, a study reported the synthesis of a pyrrolidine derivative of carvotacetone showing activity against fungi and methicillin-resistant Staphylococcus aureus (Masila et al., 2020).

Medicinal Chemistry: Cognitive Enhancement

In medicinal chemistry, pyrrolidine derivatives have been evaluated for their potential in cognitive enhancement. The compound ABT-089, a 3-pyridyl ether nicotinic acetylcholine receptor ligand, has shown positive effects in cognitive enhancement and anxiolytic activity models, highlighting the potential therapeutic applications of such derivatives in treating cognitive disorders (Lin et al., 1997).

Safety And Hazards

The safety and hazard information for 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride was not found in the search results.


Future Directions

The future directions or potential applications for 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride were not found in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases. If you are working with this compound, always follow appropriate safety procedures.


properties

IUPAC Name

3-[(2-bromo-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-10(2)12-3-4-14(13(15)7-12)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLCQAXBRQSMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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